molecular formula C17H14N2O3 B11837291 3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- CAS No. 146743-91-1

3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)-

Cat. No.: B11837291
CAS No.: 146743-91-1
M. Wt: 294.30 g/mol
InChI Key: CYMDDJODSVMYBQ-UHFFFAOYSA-N
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Description

3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- is a chemical compound with the molecular formula C17H14N2O3 It is known for its unique structure, which includes an isoquinoline core substituted with hydroxyl groups and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications. For instance, starting from a substituted benzylamine, the isoquinoline ring can be constructed through cyclization reactions, followed by hydroxylation and amide formation .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The specific details of industrial methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The hydroxyl groups play a crucial role in its binding affinity and specificity. The compound may also influence signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isoquinolinecarboxamide, 6,7-dihydroxy-N-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and phenylmethyl groups differentiates it from other isoquinoline derivatives .

Properties

CAS No.

146743-91-1

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

N-benzyl-6,7-dihydroxyisoquinoline-3-carboxamide

InChI

InChI=1S/C17H14N2O3/c20-15-7-12-6-14(18-10-13(12)8-16(15)21)17(22)19-9-11-4-2-1-3-5-11/h1-8,10,20-21H,9H2,(H,19,22)

InChI Key

CYMDDJODSVMYBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC(=C(C=C3C=N2)O)O

Origin of Product

United States

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